

Synthesis and characterization of 2-Iodo-6-methoxybenzaldehyde

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Compound of Interest

Compound Name: 2-Iodo-6-methoxybenzaldehyde

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An In-Depth Technical Guide to the Synthesis and Characterization of **2-Iodo-6-methoxybenzaldehyde**

Abstract

2-Iodo-6-methoxybenzaldehyde is a pivotal substituted aromatic aldehyde that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecular architectures.^[1] Its utility stems from the orthogonal reactivity of its three functional groups: the aldehyde for nucleophilic additions and condensations, the methoxy group as a powerful directing group, and the iodo substituent as a handle for transition-metal-catalyzed cross-coupling reactions. This guide provides a comprehensive, field-proven methodology for the synthesis of **2-Iodo-6-methoxybenzaldehyde** via Directed ortho-Metalation (DoM), followed by a detailed protocol for its structural characterization and purity verification.

Introduction: The Strategic Importance of 2-Iodo-6-methoxybenzaldehyde

Substituted benzaldehydes are fundamental precursors in medicinal chemistry. The specific substitution pattern of **2-Iodo-6-methoxybenzaldehyde** makes it an exceptionally valuable intermediate. The ortho relationship between the iodine and the aldehyde allows for the construction of unique heterocyclic scaffolds through intramolecular cyclization reactions. Furthermore, the iodine atom is strategically positioned for reactions like Suzuki, Heck, and

Sonogashira couplings, enabling the introduction of diverse molecular fragments. Traditional electrophilic iodination of 2-methoxybenzaldehyde often yields a mixture of isomers, making regiocontrol a significant challenge. The methodology detailed herein leverages the principle of Directed ortho-Metalation (DoM) to achieve highly regioselective iodination, providing a reliable and scalable route to the target compound.^{[2][3]}

Synthesis via Directed ortho-Metalation (DoM)

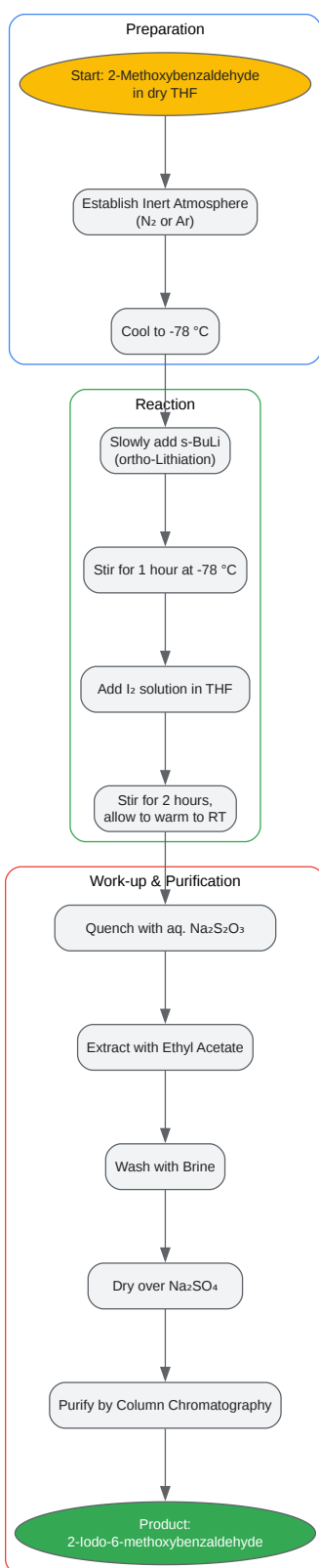
The synthesis hinges on the Directed ortho-Metalation (DoM) strategy, a powerful tool for the regioselective functionalization of aromatic rings.^{[2][4]} The methoxy group (-OCH₃) on the starting material, 2-methoxybenzaldehyde, serves as a Directed Metalation Group (DMG).

Mechanistic Rationale

The core principle of DoM involves the coordination of a strong organolithium base to the heteroatom of the DMG (the oxygen of the methoxy group).^[2] This coordination brings the base into close proximity to the ortho-proton (at the C6 position), facilitating its abstraction. This deprotonation is kinetically favored over abstraction of other aromatic protons, leading to the formation of a specific aryllithium intermediate. This intermediate can then be trapped by an electrophile, in this case, molecular iodine (I₂), to install the iodo group exclusively at the C6 position. This high regioselectivity is the primary advantage over classical electrophilic aromatic substitution methods.^{[2][3]}

Experimental Workflow Diagram

The following diagram outlines the key stages of the synthesis, from the starting material to the purified final product.



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Caption: Workflow for the synthesis of **2-Iodo-6-methoxybenzaldehyde**.

Detailed Synthesis Protocol

Materials & Equipment:

- 2-Methoxybenzaldehyde (o-anisaldehyde)
- Anhydrous Tetrahydrofuran (THF)
- sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)
- Iodine (I₂)
- Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
- Saturated aqueous sodium chloride (Brine)
- Ethyl acetate (EtOAc)
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Round-bottom flask, magnetic stirrer, dropping funnel, argon/nitrogen inlet, low-temperature thermometer, standard glassware for work-up and chromatography.

Procedure:

- **Reaction Setup:** To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-methoxybenzaldehyde (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).
- **Ortho-Lithiation:** Cool the solution to -78 °C using a dry ice/acetone bath. While maintaining this temperature, add s-BuLi (1.2 eq) dropwise via a syringe or dropping funnel over 20 minutes. The solution may change color. Stir the mixture at -78 °C for 1 hour.
 - **Expert Insight:** The use of sec-butyllithium over n-butyllithium can sometimes improve yields by reducing the likelihood of nucleophilic attack on the aldehyde. Maintaining a

temperature of -78 °C is critical to prevent side reactions and ensure the stability of the aryllithium intermediate.[4]

- **Iodination:** In a separate flask, dissolve iodine (1.5 eq) in anhydrous THF. Add this iodine solution dropwise to the reaction mixture at -78 °C. A significant color change will be observed as the iodine is consumed.
- **Warming and Quenching:** After the addition is complete, allow the reaction to stir for an additional 2 hours while slowly warming to room temperature.
- **Work-up:** Quench the reaction by slowly adding saturated aqueous Na₂S₂O₃ solution until the dark iodine color disappears. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield **2-Iodo-6-methoxybenzaldehyde** as a yellow solid.[5]

Characterization and Data Analysis

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The combination of spectroscopic and physical data provides a self-validating system.

Physical Properties

A summary of the key physical properties for **2-Iodo-6-methoxybenzaldehyde** is presented below.

Property	Value	Reference
CAS Number	5025-59-2	[6]
Molecular Formula	C ₈ H ₇ IO ₂	[5]
Molecular Weight	262.05 g/mol	[5]
Appearance	Yellow Solid	[5]

Spectroscopic Data

The following table summarizes the expected spectroscopic data for the verification of the product's structure.

Technique	Expected Data
^1H NMR (CDCl_3 , 400 MHz)	δ (ppm): 10.4 (s, 1H, -CHO), 7.5-7.6 (t, 1H, Ar-H), 7.1 (d, 1H, Ar-H), 6.9 (d, 1H, Ar-H), 3.9 (s, 3H, -OCH ₃).
^{13}C NMR (CDCl_3 , 100 MHz)	δ (ppm): 192 (C=O), 162 (C-OCH ₃), 140 (C-I), 135 (Ar-CH), 125 (Ar-C), 120 (Ar-CH), 110 (Ar-CH), 56 (-OCH ₃).
IR (Infrared) (KBr, cm^{-1})	ν : ~2850 (Aldehyde C-H), ~1680 (Aromatic C=O stretch), ~1580, 1460 (Aromatic C=C stretch), ~1250 (Aryl-O stretch).
MS (Mass Spec.) (EI)	m/z : 262 $[\text{M}]^+$, with characteristic fragments corresponding to loss of H, CO, and I.

Note: NMR chemical shifts are approximate and can vary slightly based on solvent and concentration.

Interpretation of Characterization Data

- ^1H NMR: The spectrum provides unambiguous proof of the substitution pattern. The downfield singlet at ~10.4 ppm is characteristic of an aldehyde proton. The triplet and two doublets in the aromatic region confirm the 1,2,3-trisubstituted pattern. The singlet at ~3.9 ppm integrating to 3 protons confirms the methoxy group.
- ^{13}C NMR: The signal around 192 ppm is indicative of the aldehyde carbonyl carbon. The number of signals in the aromatic region is consistent with the proposed structure.
- IR Spectroscopy: The strong absorption band around 1680 cm^{-1} confirms the presence of the conjugated aldehyde carbonyl group. The band at ~1250 cm^{-1} is characteristic of the aryl ether C-O bond.[\[7\]](#)

- Mass Spectrometry: The molecular ion peak at m/z 262 directly corresponds to the molecular weight of the target compound, confirming its elemental composition.

Conclusion

The Directed ortho-Metalation (DoM) approach offers a highly efficient and regioselective pathway for the synthesis of **2-Iodo-6-methoxybenzaldehyde**, a valuable intermediate in drug discovery and organic synthesis. The protocol described is robust and scalable. The multi-technique characterization workflow provides a reliable and self-validating system to ensure the high purity and structural integrity of the final product, which is critical for its application in subsequent synthetic endeavors.

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